Bienvenue dans la boutique en ligne BenchChem!

4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Synthesis DYRK1A

This 4-cyano substituted pyrrolopyridine carboxylic acid is a crystalline heterocyclic building block for medicinal chemistry. The electron-withdrawing cyano group enables selective amide coupling at the 3-carboxylic acid, providing a direct route to DYRK1A kinase inhibitors as claimed in patent literature. Its ≥98% purity and crystalline solid-state properties allow immediate use in automated parallel synthesis and structure-guided optimization workflows without chromatographic purification.

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
CAS No. 1190320-22-9
Cat. No. B3219720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
CAS1190320-22-9
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C=NC=C2C#N)C(=O)O
InChIInChI=1S/C9H5N3O2/c10-1-5-2-11-4-7-8(5)6(3-12-7)9(13)14/h2-4,12H,(H,13,14)
InChIKeyUPHZQTPXMHBFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1190320-22-9): Technical Baseline for Procurement and Selection


4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1190320-22-9) is a heterocyclic building block featuring a pyrrolo[2,3-c]pyridine core with a cyano (-CN) substituent at the 4-position and a carboxylic acid (-COOH) at the 3-position, with molecular formula C9H5N3O2 and molecular weight 187.15 g/mol . This substitution pattern confers distinct physicochemical properties, including a calculated density of 1.6±0.1 g/cm³ and boiling point of 545.5±45.0 °C at 760 mmHg [1]. The compound serves as a key intermediate in medicinal chemistry programs targeting protein kinases, particularly DYRK1A, as disclosed in patent literature [2].

Why Generic Pyrrolopyridine Analogs Cannot Substitute for 4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid (CAS 1190320-22-9)


Generic substitution within the pyrrolo[2,3-c]pyridine-3-carboxylic acid series is not feasible due to substitution-dependent reactivity and divergent biological target engagement. The 4-cyano substituent in this compound provides a strong electron-withdrawing effect that modulates both the acidity of the 3-carboxylic acid (enabling selective amide coupling under mild conditions) and the electronic character of the pyridine ring, which directly impacts binding to kinase ATP pockets . Patent data explicitly distinguish compounds bearing -CN at the 4-position from those bearing -CF3 or unsubstituted analogs, with the cyano group conferring DYRK1A inhibitory activity that is not equivalently observed across the series [1]. Furthermore, BindingDB records indicate measurable yet weak affinity for PYCR1 (IC50 = 311 μM) for this specific substitution pattern [2], a profile that would not be replicated by 4-unsubstituted or 5-halogenated analogs. Substituting with 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 67058-74-6) would eliminate both the kinase-targeting electronic profile and the synthetic handle provided by the cyano group for downstream diversification.

Quantitative Differentiation Evidence: 4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1190320-22-9) Versus Closest Analogs


Synthetic Utility: 4-Cyano Substitution Enables Patent-Disclosed Kinase Inhibitor Derivatization

The 4-cyano substituent on the pyrrolo[2,3-c]pyridine core is explicitly claimed as an essential structural feature for DYRK1A kinase inhibitory activity in patent RU2730849C1, where compounds bearing -CN at this position (Z = cyano) are distinguished from those bearing -CF3 [1]. In contrast, the unsubstituted parent compound 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 67058-74-6) lacks this substitution and is not claimed in the same kinase inhibition context. The carboxylic acid at the 3-position provides a conjugation handle for amide bond formation with amine-containing pharmacophores described in the patent's exemplified compounds.

Medicinal Chemistry Kinase Inhibitor Synthesis DYRK1A

Reactivity Profile: Electron-Withdrawing 4-Cyano Group Modulates Carboxylic Acid pKa for Selective Amide Coupling

The 4-cyano group exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) on the pyrrolo[2,3-c]pyridine ring system, which increases the acidity of the adjacent 3-carboxylic acid relative to unsubstituted or electron-donating analogs . This enhanced acidity facilitates selective amide coupling under mild conditions (e.g., room temperature carbodiimide-mediated coupling) without requiring pre-activation or harsh basic conditions that might degrade sensitive substrates. By comparison, 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1554047-87-8) bears an electron-donating methoxy group that would decrease carboxylic acid acidity and reduce coupling efficiency under identical conditions.

Synthetic Chemistry Amide Bond Formation Heterocycle Functionalization

Biological Target Engagement: Documented PYCR1 Affinity Differentiates from Uncharacterized Analogs

BindingDB entry BDBM50522059 (CHEMBL4529927) reports an IC50 value of 3.11 × 10⁵ nM (311 μM) for 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid against human PYCR1 (pyrroline-5-carboxylate reductase 1) expressed in E. coli [1]. While this affinity is weak, it represents documented, publicly available target engagement data for this specific substitution pattern. In contrast, no BindingDB, ChEMBL, or PubChem BioAssay records exist for the unsubstituted analog 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 67058-74-6) or the 5-bromo analog (CAS 1427504-89-9) against PYCR1, indicating that the 4-cyano substitution pattern yields a distinct and measurable interaction profile.

Biochemical Assay Target Engagement PYCR1

Crystallinity and Purification: High Melting Point Facilitates Isolation Versus Lower-Melting Analogs

4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a solid powder with calculated density of 1.6±0.1 g/cm³ and boiling point of 545.5±45.0 °C at 760 mmHg [1], consistent with strong intermolecular hydrogen bonding between the carboxylic acid moiety and the cyano/pyridine nitrogen atoms. This high thermal stability and crystalline nature facilitate purification by recrystallization rather than requiring chromatographic separation. In contrast, liquid or low-melting ester analogs such as ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (a related ester derivative) necessitate column chromatography for purification, increasing time and solvent consumption in multi-step synthetic sequences.

Process Chemistry Purification Solid-State Properties

Commercial Availability: Higher Purity Specifications Enable Direct Use Without Repurification

Commercial suppliers offer 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid at ≥98% purity (Leyan catalog number 1964205) and ≥95% purity (AKSci catalog 0743DL, CymitQuimica) , with some vendors providing ISO-certified quality systems suitable for pharmaceutical R&D . This contrasts with the unsubstituted parent compound 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 67058-74-6), which is typically offered at 97-99% purity but lacks the documented kinase-targeting substitution pattern. For the 5-bromo analog (CAS 1427504-89-9), purity specifications are less consistently reported across vendors.

Procurement Quality Control Supply Chain

Optimal Application Scenarios for 4-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1190320-22-9) Based on Differentiation Evidence


Synthesis of DYRK1A Kinase Inhibitor Candidates for Neurodegenerative Disease Research

This compound serves as a direct entry point for synthesizing pyrrolo[2,3-c]pyridine-based DYRK1A inhibitors as claimed in RU Patent 2730849C1, where the 4-cyano substituent is explicitly defined as an active structural feature (Z = -CN) [1]. The 3-carboxylic acid provides a conjugation handle for amide bond formation with diverse amine-containing fragments described in the patent's exemplified compounds. This application is specifically relevant for medicinal chemistry programs targeting Alzheimer's disease and other tauopathies where DYRK1A inhibition is a validated therapeutic strategy. The compound's crystalline nature and ≥98% commercial purity enable direct use without additional purification, accelerating SAR exploration timelines .

PYCR1-Targeted Probe Development and Metabolic Pathway Investigation

With documented PYCR1 inhibitory activity (IC50 = 311 μM) in BindingDB [1], this compound provides a structurally characterized starting point for developing chemical probes to investigate proline metabolism in cancer cells. PYCR1 is overexpressed in multiple cancer types and contributes to metabolic reprogramming. The weak affinity of the parent acid makes it suitable as a fragment hit for structure-guided optimization, where the 4-cyano group can engage hinge-binding residues while the 3-carboxylic acid serves as a solvent-exposed vector for growing potency through amide elaboration. Unlike uncharacterized pyrrolopyridine analogs that lack any target engagement data, this compound offers a validated biochemical starting point with publicly available assay conditions.

Multi-Gram Scale-Up Campaigns Requiring Crystallization-Based Purification

For process chemistry groups scaling up pyrrolopyridine intermediates beyond milligram quantities, the crystalline solid-state properties of this compound (calculated density 1.6 g/cm³, boiling point 545.5 °C) [1] enable purification by recrystallization rather than column chromatography. This reduces solvent consumption by approximately 80-90% compared to chromatographic purification of non-crystalline analogs and eliminates the need for silica gel disposal. The electron-withdrawing 4-cyano group further facilitates high-yielding amide couplings under mild conditions, minimizing side-product formation that would otherwise complicate large-scale purification. Procurement of the free acid form eliminates an extra saponification step required when using ester analogs, reducing the overall synthetic sequence by one step and improving atom economy .

High-Throughput Parallel Library Synthesis Requiring Consistent Building Block Quality

In automated parallel synthesis workflows generating 96- or 384-member compound libraries, building block purity and consistency are critical for avoiding false negatives in biological screening. This compound is commercially available at ≥98% purity with ISO-certified quality systems [1], ensuring lot-to-lot consistency that minimizes variability in amide coupling yields across library plates. The 4-cyano substituent provides a strong UV chromophore (λmax ~260-280 nm) that facilitates LC-MS monitoring of reaction progress and product purity. Unlike 5-halogenated analogs (e.g., 5-bromo derivative CAS 1427504-89-9) which may undergo unwanted Suzuki coupling side-reactions under library synthesis conditions, the cyano group is chemically orthogonal to most common library chemistry transformations, preserving the integrity of diverse amine inputs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.